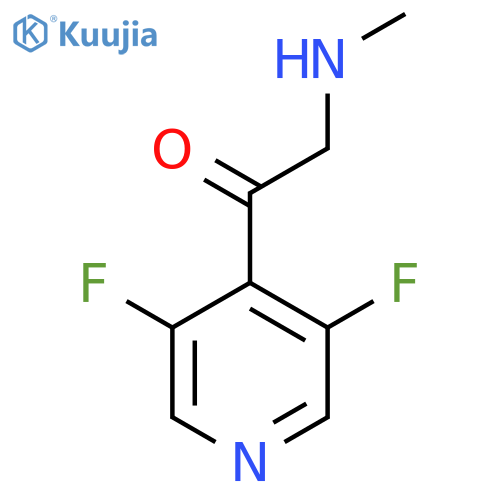Cas no 2025437-61-8 (1-(3,5-difluoropyridin-4-yl)-2-(methylamino)ethan-1-one)

2025437-61-8 structure
商品名:1-(3,5-difluoropyridin-4-yl)-2-(methylamino)ethan-1-one
1-(3,5-difluoropyridin-4-yl)-2-(methylamino)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(3,5-difluoropyridin-4-yl)-2-(methylamino)ethan-1-one
- EN300-1763567
- 2025437-61-8
-
- インチ: 1S/C8H8F2N2O/c1-11-4-7(13)8-5(9)2-12-3-6(8)10/h2-3,11H,4H2,1H3
- InChIKey: WVACVDNZXYXINE-UHFFFAOYSA-N
- ほほえんだ: FC1C=NC=C(C=1C(CNC)=O)F
計算された属性
- せいみつぶんしりょう: 186.06046921g/mol
- どういたいしつりょう: 186.06046921g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
1-(3,5-difluoropyridin-4-yl)-2-(methylamino)ethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1763567-5.0g |
1-(3,5-difluoropyridin-4-yl)-2-(methylamino)ethan-1-one |
2025437-61-8 | 5g |
$4309.0 | 2023-06-03 | ||
| Enamine | EN300-1763567-2.5g |
1-(3,5-difluoropyridin-4-yl)-2-(methylamino)ethan-1-one |
2025437-61-8 | 2.5g |
$2912.0 | 2023-09-20 | ||
| Enamine | EN300-1763567-10g |
1-(3,5-difluoropyridin-4-yl)-2-(methylamino)ethan-1-one |
2025437-61-8 | 10g |
$6390.0 | 2023-09-20 | ||
| Enamine | EN300-1763567-0.1g |
1-(3,5-difluoropyridin-4-yl)-2-(methylamino)ethan-1-one |
2025437-61-8 | 0.1g |
$1307.0 | 2023-09-20 | ||
| Enamine | EN300-1763567-0.05g |
1-(3,5-difluoropyridin-4-yl)-2-(methylamino)ethan-1-one |
2025437-61-8 | 0.05g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1763567-1.0g |
1-(3,5-difluoropyridin-4-yl)-2-(methylamino)ethan-1-one |
2025437-61-8 | 1g |
$1485.0 | 2023-06-03 | ||
| Enamine | EN300-1763567-1g |
1-(3,5-difluoropyridin-4-yl)-2-(methylamino)ethan-1-one |
2025437-61-8 | 1g |
$1485.0 | 2023-09-20 | ||
| Enamine | EN300-1763567-10.0g |
1-(3,5-difluoropyridin-4-yl)-2-(methylamino)ethan-1-one |
2025437-61-8 | 10g |
$6390.0 | 2023-06-03 | ||
| Enamine | EN300-1763567-0.5g |
1-(3,5-difluoropyridin-4-yl)-2-(methylamino)ethan-1-one |
2025437-61-8 | 0.5g |
$1426.0 | 2023-09-20 | ||
| Enamine | EN300-1763567-0.25g |
1-(3,5-difluoropyridin-4-yl)-2-(methylamino)ethan-1-one |
2025437-61-8 | 0.25g |
$1366.0 | 2023-09-20 |
1-(3,5-difluoropyridin-4-yl)-2-(methylamino)ethan-1-one 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
2025437-61-8 (1-(3,5-difluoropyridin-4-yl)-2-(methylamino)ethan-1-one) 関連製品
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
